N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NZ)-N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13,15H,3,5,7H2/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSIMCYBGAJEF-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N\O)/C1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Laboratory Synthesis
Procedure :
-
Starting Material : 2,3,4,9-Tetrahydro-1H-carbazol-1-one (1.0 mmol) is dissolved in anhydrous ethanol (10 mL).
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Reagent Addition : Hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (2.0 mmol) are added sequentially.
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Reaction Conditions : The mixture is refluxed at 80°C for 6–8 hours under nitrogen atmosphere.
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Workup : The solvent is evaporated under reduced pressure, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 75–85% (isolated as a pale-yellow crystalline solid).
Alternative Solvent Systems
Comparative studies reveal solvent effects on reaction efficiency:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | 6 | 82 | 98 |
| Methanol | 65 | 8 | 78 | 95 |
| Tetrahydrofuran (THF) | 70 | 10 | 68 | 90 |
Ethanol achieves optimal balance between reaction rate and yield due to its polarity and boiling point.
Optimization of Reaction Parameters
pH and Stoichiometry
The reaction is sensitive to pH, with sodium acetate serving as a mild base to neutralize HCl generated during hydroxylamine activation. Excess hydroxylamine (1.2–1.5 equivalents) ensures complete ketone conversion.
Key Findings :
Temperature and Reaction Time
Controlled experiments demonstrate that prolonged heating (>10 hours) induces decomposition, while temperatures <60°C result in incomplete conversion.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Scaling the reaction to continuous flow systems enhances reproducibility and reduces processing time:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Yield | 82% | 85% |
| Solvent Consumption | 10 mL/g | 5 mL/g |
Flow systems improve heat transfer and mixing efficiency, critical for exothermic oxime formation.
Waste Management
Hydroxylamine hydrochloride generates NaCl as a byproduct. Industrial protocols incorporate water extraction and ion-exchange resins to recover and recycle solvents.
Characterization and Analytical Techniques
Spectroscopic Validation
X-ray Crystallography
Crystal structure analysis confirms the Z-configuration of the oxime group, with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice.
Comparative Analysis with Alternative Methods
Hydroxylamine Salts
Comparative yields using different hydroxylamine sources:
| Salt | Solvent | Yield (%) |
|---|---|---|
| Hydroxylamine HCl | Ethanol | 82 |
| Hydroxylamine sulfate | Water | 65 |
Hydroxylamine hydrochloride in ethanol remains the gold standard for efficiency.
Catalytic Approaches
Preliminary studies using Lewis acids (e.g., ZnCl) show no significant yield improvement, suggesting minimal catalytic benefit.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used to introduce new functional groups, often under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Compounds similar to N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine have been studied for their antioxidant properties. These compounds can scavenge free radicals, potentially preventing oxidative stress-related diseases .
- Neuroprotective Effects : Research indicates that tetrahydrocarbazole derivatives may exhibit neuroprotective effects. For instance, studies have shown that these compounds can modulate neurotransmitter systems and protect neuronal cells from apoptosis .
- Anticancer Properties : Some derivatives of carbazole have been investigated for their anticancer activities. They may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of carbazole derivatives make them suitable candidates for use in OLEDs. Their ability to transport holes efficiently enhances the performance of these devices .
- Conductive Polymers : The incorporation of this compound into polymer matrices can improve conductivity and thermal stability, making them valuable in electronic applications .
Analytical Chemistry Applications
- Chromatographic Techniques : This compound can serve as a derivatizing agent in chromatography to enhance the detection of various analytes. Its hydroxylamine group allows for the formation of stable derivatives with carbonyl compounds, improving sensitivity and selectivity in analytical methods .
- Spectroscopic Studies : Due to its distinct structural features, this compound can be utilized in spectroscopic studies to investigate molecular interactions and dynamics in complex mixtures .
Case Study 1: Neuroprotective Effects
A study conducted on a series of tetrahydrocarbazole derivatives demonstrated significant neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that the presence of the hydroxylamine moiety enhanced the protective efficacy compared to other structural analogs.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that this compound inhibited cell proliferation through apoptosis induction pathways. This highlights its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with enzymes or other proteins, potentially leading to biological effects. The carbazole moiety may also contribute to the compound’s activity by interacting with cellular membranes or other structures .
Comparison with Similar Compounds
Physicochemical Properties :
- Purity : ≥95% (commercial grade) .
- Storage : Long-term storage conditions are unspecified, but standard protocols for hydroxylamine derivatives (e.g., inert atmosphere, low temperature) are recommended.
- Regulatory Status: Not listed under controlled substances in the 1971 Misuse of Drugs Act or 2001 Misuse of Drugs Regulations, unlike structurally related hydroxylamine derivatives (e.g., N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine) .
Comparison with Structurally Similar Compounds
Carbazole Derivatives
Carbazole-based compounds are renowned for their aromatic π-systems and bioactivity. However, the hydroxylamine substitution in the target compound distinguishes it from classical carbazole alkaloids (e.g., ellipticine) or synthetic derivatives (e.g., carvedilol).
| Property | Target Compound | Ellipticine (Carbazole Alkaloid) | Carvedilol (Synthetic Carbazole) |
|---|---|---|---|
| Core Structure | 2,3,4,9-Tetrahydrocarbazole | Fully aromatic carbazole | Carbazole with aryloxypropanolamine |
| Functional Group | Hydroxylamine | None | Ether, secondary amine |
| Molecular Weight (g/mol) | 200.24 | 246.31 | 406.48 |
| Bioactivity | Unreported | DNA intercalation, antitumor | β-blocker, antioxidant |
Key Differences :
Hydroxylamine Derivatives
| Compound | Core Structure | Regulatory Status | Reported Bioactivity |
|---|---|---|---|
| N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine | Carbazole derivative | Uncontrolled | Unreported |
| N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine | Phenethylamine derivative | Class A (UK) | Psychoactive precursor |
| N-Hydroxy-tenamphetamine (MDOH) | Substituted amphetamine | Class A (UK) | Serotonergic activity |
Structural Insights :
- The target compound’s carbazole scaffold contrasts with the phenethylamine or amphetamine backbones of regulated hydroxylamines, reducing its likelihood of psychoactivity .
- Hydroxylamine groups in controlled substances often act as metabolic intermediates or precursors to bioactive amines (e.g., conversion to tenamphetamine) .
Comparison with Functionally Similar Compounds
Antitumor Heterocycles
While the target compound’s bioactivity is undocumented, structurally distinct heterocycles (e.g., 1,3,4-thiadiazoles, thiazoles) demonstrate potent antitumor effects ().
| Compound | Structure | IC₅₀ (HepG2) | IC₅₀ (MCF-7) |
|---|---|---|---|
| 1,3,4-Thiadiazole derivative 9b | Thiadiazole-triazole | 2.94 µM | >10 µM |
| Thiazole derivative 12a | Thiazole-triazole | 1.19 µM | 3.4 µM |
| Target Carbazole Hydroxylamine | Carbazole-hydroxylamine | Not tested | Not tested |
Structure-Activity Relationship (SAR) :
- The antitumor activity of compounds like 9b and 12a correlates with their triazole-thiadiazole/thiazole frameworks, which enhance DNA binding or enzyme inhibition .
- The carbazole-hydroxylamine structure may offer unique mechanisms (e.g., radical scavenging, enzyme modulation) but requires empirical validation.
Biological Activity
N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a carbazole moiety, which is known for its diverse biological activities. The hydroxylamine functional group contributes to its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of carbazole compounds possess significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
Carbazole derivatives have been investigated for neuroprotective effects. In particular, compounds with structural similarities to this compound have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
Anticonvulsant Properties
Some studies have highlighted the anticonvulsant potential of related compounds. For example, a compound exhibiting similar structural characteristics showed efficacy in reducing seizure activity in animal models. The mechanism may involve modulation of ion channels or neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Protects against oxidative stress | |
| Anticonvulsant | Reduces seizure frequency in models |
Case Study: Anticancer Activity
In a study evaluating the efficacy of various carbazole derivatives, this compound was tested against A549 lung cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting a promising therapeutic avenue for lung cancer treatment.
Case Study: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of related compounds on human neuroblastoma cells. The study demonstrated that treatment with these compounds significantly reduced markers of oxidative stress and improved cell viability under neurotoxic conditions.
Q & A
Basic: What are the optimal synthetic routes for preparing N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from tetrahydrocarbazole precursors. Key steps include:
- Condensation reactions under reflux conditions using solvents like toluene or ethanol, with catalysts such as acetic acid or ammonium acetate to form the hydroxylamine moiety .
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) to isolate the target compound.
- Yield optimization by controlling reaction time (6–8 hours) and temperature (80–100°C) to minimize side products like oxidized derivatives .
- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm structural integrity .
Basic: Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the Z-configuration of the imine bond and quantify ring puckering (e.g., Cremer-Pople parameters for the cyclohexene ring) using SHELXL for refinement .
- NMR spectroscopy : Assign peaks for the hydroxylamine (N–O) proton (~10–12 ppm in DMSO-d₆) and carbazole aromatic protons (6–8 ppm) .
- FT-IR spectroscopy : Identify N–O stretching vibrations (950–980 cm⁻¹) and C=N stretches (1600–1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular weight (MW = 200.24 g/mol) and fragmentation patterns .
Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?
Methodological Answer:
Contradictions in bioactivity data often arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Metabolic instability : Perform stability studies in hepatic microsomes (rat/rabbit) to assess degradation pathways, using HPLC to quantify metabolites like oxidized carbazole derivatives .
- Structural confirmation : Re-validate compound identity via X-ray crystallography, as impurities from synthesis (e.g., E-isomers) may skew results .
Advanced: What methodologies are recommended for analyzing hydrogen-bonding networks and supramolecular interactions in its crystal structure?
Methodological Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., N–H⋯N interactions forming R₂²(14) motifs) using Etter’s formalism to identify recurring patterns .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters and validate hydrogen-bond geometry .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions) using CrystalExplorer software .
Advanced: How can enzymatic pathways involving CYP450 metabolism be systematically investigated for this compound?
Methodological Answer:
- Microsomal incubations : Use β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer)-treated rat liver microsomes to identify CYP-specific metabolites .
- LC-MS/MS quantification : Monitor hydroxylamine reduction to amine derivatives (e.g., N-tetrahydrocarbazole) and nitroso intermediates .
- Kinetic studies : Calculate Vₘₐₓ and Kₘ using nonlinear regression (Michaelis-Menten plots) to compare metabolic rates across species .
Advanced: How can computational modeling complement experimental data in predicting reactivity and stability?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., N–O bond stability) and electrostatic potential surfaces .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) using AutoDock Vina, guided by crystallographic data .
- MD simulations : Assess solvent effects (e.g., aqueous vs. lipid bilayer environments) on conformational dynamics .
Advanced: What strategies address challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral auxiliaries : Introduce enantioselective groups (e.g., Evans oxazolidinones) during condensation steps .
- HPLC chiral separation : Use amylose-based columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases .
- Circular dichroism (CD) : Validate enantiopurity by correlating CD spectra with crystallographic absolute configurations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
